1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime
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Overview
Description
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product .
Chemical Reactions Analysis
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including schizophrenia and platelet aggregation inhibition . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity . For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime can be compared with other indole derivatives such as 1,5,6,7-tetrahydro-4H-indol-4-one and its various substituted forms . These compounds share similar structural motifs but differ in their specific substituents, which can influence their biological activity and chemical reactivity .
Properties
IUPAC Name |
(Z)-N-[(2-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O/c28-24-15-8-7-12-21(24)19-31-29-25-16-9-17-26-23(25)18-27(20-10-3-1-4-11-20)30(26)22-13-5-2-6-14-22/h1-8,10-15,18H,9,16-17,19H2/b29-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWLYUMAVBQAA-GNVQSUKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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